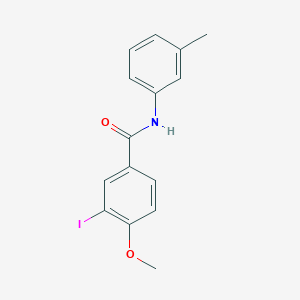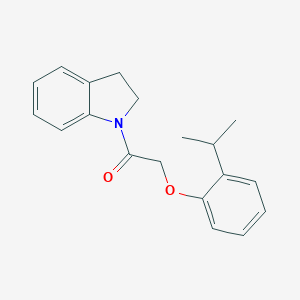![molecular formula C24H26N2O6S B320191 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B320191.png)
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound with the molecular formula C24H26N2O6S and a molecular weight of 470.53804 This compound is known for its unique chemical structure, which includes an ethylanilino group, a sulfonyl group, and a trimethoxybenzamide moiety
Méthodes De Préparation
The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Ethylanilino Intermediate: This step involves the reaction of aniline with ethylating agents under controlled conditions to form the ethylanilino intermediate.
Sulfonylation: The ethylanilino intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base to form the sulfonylated product.
Coupling with Trimethoxybenzamide: The final step involves the coupling of the sulfonylated intermediate with 3,4,5-trimethoxybenzamide under appropriate reaction conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques such as continuous flow synthesis and automated reactors.
Analyse Des Réactions Chimiques
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and ethylanilino groups, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
N-{4-[(methylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide: This compound has a similar structure but with a methylamino group instead of an ethylanilino group, which may result in different chemical and biological properties.
N-{4-[(propylanilino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide:
N-{4-[(butylanilino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide: The presence of a butylanilino group in this compound may lead to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H26N2O6S |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H26N2O6S/c1-5-26(19-9-7-6-8-10-19)33(28,29)20-13-11-18(12-14-20)25-24(27)17-15-21(30-2)23(32-4)22(16-17)31-3/h6-16H,5H2,1-4H3,(H,25,27) |
Clé InChI |
JZBINCICJVLYPU-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B320108.png)
![N-[(3-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320110.png)
![N-[(4-methoxyphenyl)acetyl]-N'-(3-methylphenyl)thiourea](/img/structure/B320112.png)
![N-[(3-methylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320113.png)



![2-(2-sec-butylphenoxy)-N-(4-{[(2-sec-butylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320118.png)

![2-(2-methoxyphenoxy)-N-(4-{[(2-methoxyphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320124.png)
![2-(3-methylphenoxy)-N-(4-{[(3-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320126.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide](/img/structure/B320130.png)

![2-{[(2-Isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B320132.png)
